molecular formula C7H7KNO2 B045847 Aminobenzoate potassium CAS No. 138-84-1

Aminobenzoate potassium

Cat. No.: B045847
CAS No.: 138-84-1
M. Wt: 176.23 g/mol
InChI Key: YXGFRNGNLWDFIV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium p-aminobenzoate, also known as Potassium 4-aminobenzoate or Aminobenzoate potassium, is a member of the vitamin B complex family . Its primary target is the enzyme p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the hydroxylation of p-hydroxybenzoate, a key step in the ubiquinone biosynthetic pathway.

Mode of Action

Potassium p-aminobenzoate interacts with its target enzyme as a substrate . It is believed to have an antifibrotic effect due to increased oxygen uptake at the tissue level . This interaction and the resulting changes contribute to its therapeutic effects in treating fibrotic skin disorders .

Biochemical Pathways

The compound is involved in the folate synthesis pathway . Folate, also known as vitamin B9, is essential for many biological functions, including DNA synthesis, amino acid metabolism, and the maturation of red and white blood cells. In this pathway, p-aminobenzoate is converted to its glucose ester in the plant cytosol .

Pharmacokinetics

It is known that the compound should be administered after meals or with a snack to avoid stomach upset . The average adult oral dose is 12 g/day in 4-6 divided doses .

Result of Action

The molecular and cellular effects of potassium p-aminobenzoate’s action are primarily its antifibrotic effects . By increasing oxygen uptake at the tissue level, it can help reduce the progression of fibrotic skin disorders . It is also used to reduce the progression of penile deviation in Peyronie’s Disease in adults .

Action Environment

The action, efficacy, and stability of potassium p-aminobenzoate can be influenced by various environmental factors. For instance, it should be used with caution in patients with diabetes mellitus or a history of hypoglycemia, and in patients with renal impairment . Furthermore, its therapeutic effect may be diminished with concurrent use of sulfonamide antibiotics .

Biochemical Analysis

Biochemical Properties

Potassium p-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. It is a part of the folate molecule, which is composed of a pteridine ring, p-aminobenzoate, and glutamate residues . The compound is involved in the synthesis of folate in bacteria, fungi, and plants .

Cellular Effects

The effects of Potassium p-aminobenzoate on various types of cells and cellular processes are profound. It influences cell function by participating in the synthesis of purines, formylmethionyl-tRNA, thymidylate, pantothenate, glycine, serine, and methionine . These biochemical reactions are crucial for cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, Potassium p-aminobenzoate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the synthesis of folate, which serves as a cofactor in one-carbon transfer reactions . This process involves enzyme activation and inhibition, contributing to the overall mechanism of action of Potassium p-aminobenzoate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium p-aminobenzoate can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies. For instance, it has been found that much of the endogenous p-aminobenzoate in fruit and leaf tissues is esterified .

Metabolic Pathways

Potassium p-aminobenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors during the synthesis of folate

Subcellular Localization

The subcellular localization of Potassium p-aminobenzoate and its effects on activity or function are complex. It is synthesized in chloroplasts and used for folate synthesis in mitochondria . The specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are not well known and require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminobenzoate potassium can be synthesized through the neutralization of aminobenzoic acid with potassium hydroxide. The reaction typically involves dissolving aminobenzoic acid in water, followed by the addition of potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods

In industrial settings, this compound is produced by reacting aminobenzoic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization. The purity of the final product is ensured through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Aminobenzoate potassium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potassium salt form, which enhances its solubility and bioavailability compared to its parent compound, aminobenzoic acid. This makes it more effective in therapeutic applications, particularly in treating fibrotic skin disorders .

Properties

CAS No.

138-84-1

Molecular Formula

C7H7KNO2

Molecular Weight

176.23 g/mol

IUPAC Name

potassium;4-aminobenzoate

InChI

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);

InChI Key

YXGFRNGNLWDFIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.[K]

Key on ui other cas no.

138-84-1

physical_description

Solid;  [Merck Index]

Pictograms

Irritant

solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4 Aminobenzoic Acid
4 Aminobenzoic Acid, Potassium Salt
4-Aminobenzoate, Potassium
4-Aminobenzoic Acid
4-Aminobenzoic Acid, Potassium Salt
Aminobenzoate, Potassium
Aminobenzoic Acid (USP)
Epit Vit
Epitelplast
Hachemina
Magnesium para-Aminobenzoate
p Aminobenzoic Acid
p-Aminobenzoic Acid
PABA
Pabasan
para Aminobenzoic Acid
para-Aminobenzoate, Magnesium
para-Aminobenzoic Acid
Paraminan
Paraminol
Potaba
Potassium 4 Aminobenzoate
Potassium 4-Aminobenzoate
Potassium Aminobenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminobenzoate potassium
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Customer
Q & A

Q1: What is the molecular formula and weight of Aminobenzoate potassium?

A2: The molecular formula of this compound is C₇H₆KNO₂. Its molecular weight is 187.24 g/mol. []

Q2: Are there any studies investigating the combination of this compound with other drugs?

A3: Yes, a study investigated the combination of this compound with Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. The study suggested that this combination might enhance CFTR function in vitro by inducing translational readthrough of premature termination codons in the CFTR gene. []

Q3: Have there been any studies on the synthesis of this compound?

A6: Yes, a study described a practical procedure for synthesizing this compound from p-nitrotoluene through oxidation, reduction, salt formation, and crystallization, achieving a total yield of 77.5%. []

Q4: Are there alternative treatments for the conditions this compound has been investigated for?

A8: Yes, numerous alternative treatments exist for conditions like systemic sclerosis and Peyronie's disease, with varying levels of efficacy and safety profiles. For systemic sclerosis, these include immunosuppressants, vasodilators, and physical therapy. Peyronie's disease treatment options include oral medications, intralesional injections, and surgery [, ].

Q5: What are the limitations of the existing research on this compound?

A5: Research on this compound suffers from several limitations, including:

  • Limited sample sizes: Many studies have small sample sizes, making it difficult to draw definitive conclusions about efficacy and safety [, , ].

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